Cyclopentyl 1h-pyrrol-1-ylacetate
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Overview
Description
Cyclopentyl 2-(1H-pyrrol-1-yl)acetate is an organic compound that features a cyclopentyl group attached to a 2-(1H-pyrrol-1-yl)acetate moiety. This compound is part of the pyrrole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl 2-(1H-pyrrol-1-yl)acetate typically involves the reaction of cyclopentyl bromide with 2-(1H-pyrrol-1-yl)acetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl 2-(1H-pyrrol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Reduced pyrrole derivatives.
Substitution: Substituted cyclopentyl or pyrrole derivatives.
Scientific Research Applications
Cyclopentyl 2-(1H-pyrrol-1-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Cyclopentyl 2-(1H-pyrrol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-((3,5-Dimethyl-1H-pyrrol-2-yl)methylene)-3-methoxy-2H-pyrrol-5-yl)-1H-indole: An experimental drug for cancer treatment.
Pyrrolo[1,2-a]pyrazines: Known for their antifungal activity.
Indolizines: Exhibiting potent antifungal properties.
Uniqueness
Cyclopentyl 2-(1H-pyrrol-1-yl)acetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its cyclopentyl group and pyrrole ring combination make it a versatile compound for various applications in research and industry .
Properties
CAS No. |
7249-56-1 |
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Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
cyclopentyl 2-pyrrol-1-ylacetate |
InChI |
InChI=1S/C11H15NO2/c13-11(9-12-7-3-4-8-12)14-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,9H2 |
InChI Key |
TXXIKPPXROLWAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC(=O)CN2C=CC=C2 |
Origin of Product |
United States |
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